Product packaging for (3-Methoxynaphthalen-2-yl)(methyl)sulfane(Cat. No.:CAS No. 1310197-64-8)

(3-Methoxynaphthalen-2-yl)(methyl)sulfane

Cat. No.: B6336097
CAS No.: 1310197-64-8
M. Wt: 204.29 g/mol
InChI Key: DENVFRPAVPSEDJ-UHFFFAOYSA-N
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Description

Overview of Thioether Chemistry in Modern Organic Synthesis

Thioethers, also known as sulfides, are a class of organosulfur compounds that feature a sulfur atom connected to two organic substituents. Their synthesis and application are of significant interest in modern organic chemistry. researchgate.net The thioether linkage is a key structural motif found in numerous pharmaceuticals, agricultural chemicals, and advanced materials. thieme-connect.com

The formation of the carbon-sulfur (C–S) bond is a cornerstone of thioether synthesis. researchgate.net Traditional methods often involved the reaction of thiols with various electrophiles. However, concerns over the volatility and malodorous nature of many thiols have spurred the development of new synthetic strategies. taylorandfrancis.com Modern approaches frequently utilize transition-metal-catalyzed cross-coupling reactions to construct C–S bonds with greater efficiency and substrate scope. researchgate.net Metals such as palladium, nickel, and copper are commonly employed as catalysts in these transformations. researchgate.net Recent research has also focused on the use of more sustainable, earth-abundant metal catalysts and the development of novel bond-forming processes to access these valuable compounds. thieme-connect.com Alternative sulfur sources, like the odorless and inexpensive thiourea, are also being used to circumvent the issues associated with volatile thiols. taylorandfrancis.com

Significance of Naphthalene (B1677914) Derivatives in Advanced Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. numberanalytics.com Its rigid, planar structure and extended π-electron system give rise to unique photophysical and chemical properties. nih.gov These characteristics make naphthalene and its derivatives highly valuable in diverse areas of scientific research and industry. numberanalytics.comnih.gov

In medicinal chemistry, the naphthalene scaffold is present in a wide array of therapeutic agents approved by the FDA, including drugs with anti-inflammatory, antimicrobial, and antihypertensive properties. nih.gov The utility of naphthalene derivatives stems from their ability to be chemically modified at various positions, allowing for the fine-tuning of their biological activity. nih.gov Several naphthalene-containing drugs, such as nafcillin, terbinafine, and naproxen, highlight the importance of this structural motif in drug design. nih.govrasayanjournal.co.in

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science. Their inherent fluorescence, photostability, and electroactivity make them ideal candidates for the development of organic electronic devices and fluorescent probes for sensing and imaging applications. nih.gov They are also used as intermediates in the synthesis of dyes, pigments, polymers, and surfactants. numberanalytics.com

Contextualization of (3-Methoxynaphthalen-2-yl)(methyl)sulfane within the Landscape of Aromatic Thioether Compounds

This compound is an aromatic thioether that combines the structural features of a methylsulfane group (-S-CH₃) and a methoxy-substituted naphthalene core. The specific arrangement of these functional groups—a methoxy (B1213986) group at the 3-position and a methylthio group at the 2-position of the naphthalene ring—defines its chemical identity and potential reactivity. While extensive research on this exact molecule is not widely published, its properties can be inferred from the behavior of its constituent functional groups and related structures.

The synthesis of such a compound would likely involve the strategic functionalization of a pre-existing naphthalene derivative. For instance, a potential precursor could be 3-methoxynaphthalen-2-ol or 3-methoxynaphthalene-2-thiol. nih.govnih.gov The introduction of the methylthio group could be achieved through various modern synthetic methods for C-S bond formation, possibly involving a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Data Tables

Table 1: Physicochemical Properties of a Related Precursor, 3-Methoxynaphthalen-2-ol

PropertyValue
IUPAC Name 3-methoxynaphthalen-2-ol
CAS Number 18515-11-2
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Appearance White to light yellow powder/crystal
Melting Point 108.0 to 112.0 °C
Data sourced from references nih.gov

Table 2: Identifiers for this compound and a Structural Isomer

Compound NameCAS NumberMolecular FormulaMolecular WeightInChI Key
This compound1310197-64-8C₁₂H₁₂OS204.29 g/mol DENVFRPAVPSEDJ-UHFFFAOYSA-N
(7-Methoxynaphthalen-2-yl)(methyl)sulfane2241460-99-9C₁₂H₁₂OS204.29 g/mol MCNBQIYCGXPIGP-UHFFFAOYSA-N
Data sourced from references sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12OS B6336097 (3-Methoxynaphthalen-2-yl)(methyl)sulfane CAS No. 1310197-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-methylsulfanylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENVFRPAVPSEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Methoxynaphthalen 2 Yl Methyl Sulfane and Its Structural Analogues

Direct C-S Bond Formation Approaches

Direct methods for forging the C-S bond are prevalent in the synthesis of aryl thioethers. These strategies often employ a sulfur-containing reagent that reacts with a naphthalene-based substrate, which may or may not be pre-functionalized.

Methylthiolation Reactions Utilizing Sodium S-Methyl Thiosulfate (B1220275) and Related Reagents

A practical and efficient method for methylthiolation involves the use of sodium S-methyl thiosulfate, a type of Bunte salt. rsc.org Bunte salts, which are typically crystalline, water-soluble, and odorless solids, serve as effective "surrogates of sulfur" in organic synthesis. mdpi.com The most common route to these salts is the reaction of an alkyl halide with sodium thiosulfate. mdpi.com

The reaction mechanism involves the nucleophilic attack of a suitable carbon center on the sulfur atom of the S-methyl thiosulfate. For the synthesis of a (3-methoxynaphthalen-2-yl) derivative, this would typically involve an electrophilically activated 2-naphthol (B1666908) derivative. While direct electrophilic attack on 2-naphthol characteristically occurs at the 1-position, specific reaction conditions can favor substitution at the 2-position. wikipedia.org

Sodium S-methyl thiosulfate has been shown to react with a variety of nucleophiles, including 1,3-diketones and thiols, to yield methylthiolated products in moderate to excellent yields. rsc.org The reagent is noted for its stability in air and moisture and its tolerance of various functional groups. rsc.org An alternative approach involves the reaction of Grignard reagents with Bunte salts, providing a thiol-free pathway to sulfides. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Aryl Methyl Sulfane Synthesis

Transition metal catalysis offers powerful and versatile tools for the construction of C-S bonds, enabling the coupling of substrates that might be unreactive under other conditions.

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of C-S bonds. These reactions typically involve the coupling of a thiol or its salt with an aryl halide or triflate. To synthesize (3-Methoxynaphthalen-2-yl)(methyl)sulfane, a suitable starting material would be a 2-halo-3-methoxynaphthalene (e.g., 2-bromo-3-methoxynaphthalene) which can be coupled with a methylthio source like methanethiol (B179389) or its sodium salt.

The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the naphthyl halide, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl methyl sulfane product and regenerate the palladium(0) catalyst. Various palladium catalysts and ligands have been developed to optimize the efficiency and scope of this transformation.

Table 1: Examples of Palladium-Catalyzed Aryl Sulfide (B99878) Synthesis

Aryl Halide/TriflateThiol SourceCatalyst/Ligand SystemProductReference
Aryl IodidesDimethyl DisulfideCu-catalyzed (in water)Aryl Methyl Sulfides organic-chemistry.org
Aryl IodidesThiophenolsCuI (ligand-free)Diaryl Thioethers organic-chemistry.org
Phenolic EstersArylboronic AcidsCu-catalyzed (with sulfur)Unsymmetrical Diaryl Sulfides organic-chemistry.org

This table presents analogous copper-catalyzed systems, as copper often exhibits similar reactivity to palladium in C-S coupling reactions.

A more atom-economical approach involves the direct C-H bond activation of the naphthalene (B1677914) core, followed by functionalization with a sulfur-containing reagent. Rhodium catalysts have emerged as effective promoters of such transformations. For the synthesis of this compound, this strategy would ideally involve the direct methylthiolation of 3-methoxynaphthalene.

The regioselectivity of C-H activation is a critical aspect of this methodology, often directed by the electronic properties of existing substituents or by coordinating directing groups. In the case of 3-methoxynaphthalene, the methoxy (B1213986) group can influence the position of the C-H bond functionalization. While specific rhodium-catalyzed examples for this exact transformation are not detailed in the provided context, rhodium catalysis is a known strategy for C-H functionalization of aromatic systems. researchgate.net

Aryl Sulfide Synthesis Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as diaryliodonium salts, provide a metal-free alternative for the synthesis of aryl sulfides. These reagents can undergo ligand coupling with thiols or their derivatives to form C-S bonds. An acid-mediated coupling of thiols with diaryliodonium salts is a known method for preparing aryl sulfides. organic-chemistry.org

In this approach, a diaryliodonium salt bearing the desired naphthyl group would be reacted with a methylthio source. The mechanism typically involves nucleophilic attack of the sulfur species on the iodonium (B1229267) salt, leading to the formation of the thioether and an aryl iodide byproduct.

Functional Group Interconversions on Naphthalene-Based Precursors

An alternative synthetic route involves starting with a naphthalene derivative that already contains a functional group at the 2-position, which can then be converted into the methylthio group. A common precursor for such a strategy is 2-naphthol, which is commercially available and can be produced on a large scale. wikipedia.org

One plausible pathway begins with 2-naphthol. The hydroxyl group can be converted to a better leaving group, such as a triflate or tosylate. This activated intermediate can then undergo nucleophilic substitution with sodium thiomethoxide to yield the desired methyl sulfane.

Another strategy involves the Newman–Kwart rearrangement. wikipedia.org 2-Naphthol can be reacted with a dimethylthiocarbamoyl chloride to form a thiocarbamate. Upon heating, this intermediate rearranges to a thionocarbamate, which can then be hydrolyzed and alkylated to afford the final product, this compound. The initial starting material would need to be 3-methoxy-2-naphthol (B105853) for this specific target molecule.

Table 2: Key Precursors and Intermediates

PrecursorIntermediateTarget Functional Group
2-Halo-3-methoxynaphthalene--SMe
3-Methoxy-2-naphtholO-Thiocarbamate-SMe
3-MethoxynaphthaleneC-H Activation Complex-SMe
2-Naphthylsulfonic acid2-Naphthalenethiol-SMe

Synthesis from Substituted Naphthols via Alkylation and Subsequent Sulfidation

The synthesis of naphthalenic compounds often begins with substituted naphthols due to their commercial availability and versatile reactivity. researchgate.net A primary route involves the O-alkylation of a naphthol, followed by further modifications to introduce the desired functional groups. For instance, β-naphthol can be alkylated with dimethyl sulfate (B86663) to produce 2-methoxynaphthalene (B124790) (nerolin). wikipedia.org

A general strategy for forming aryl sulfides involves the reaction of a thiol with an aryl halide, often catalyzed by a transition metal like copper or palladium. organic-chemistry.org This suggests a plausible pathway to this compound could start from a suitably substituted naphthol.

A hypothetical, yet chemically sound, route could commence with 3-methoxy-2-naphthol. This starting material could undergo a reaction to introduce a leaving group, such as a triflate, at the 2-position. Subsequent palladium-catalyzed cross-coupling with methanethiol or its equivalent would then yield the target sulfide.

Alternatively, the selective C-alkylation of naphthols offers another strategic avenue. researchgate.net While typically leading to carbon-carbon bond formation, conditions can be tailored to favor specific isomers. Research has shown that the solvent plays a crucial role in directing the alkylation of sodium β-naphthoxide, influencing the ratio of C- to O-alkylated products. researchgate.net

Table 1: Solvent Effects on the Alkylation of Sodium β-Naphthoxide with Benzyl Bromide

SolventProduct Distribution (C-alkylation vs. O-alkylation)Reference
Protic Solvents (e.g., water)Favors O-alkylation researchgate.net
Aprotic Solvents (e.g., cyclopentyl methyl ether)Favors C-alkylation researchgate.net

Approaches Involving 2-Methoxynaphthalene Derivatives

2-Methoxynaphthalene serves as a common and versatile starting material for the synthesis of various naphthalene derivatives. rice.edu Its chemical properties allow for a range of electrophilic substitution and metal-catalyzed reactions to introduce functionality at different positions on the naphthalene ring.

A prominent synthetic strategy involves the bromination of 2-methoxynaphthalene. patsnap.comgoogle.com This reaction can be controlled to yield specific bromo-substituted isomers, which are valuable intermediates for further transformations. For example, 6-bromo-2-methoxynaphthalene can be synthesized from 2-methoxynaphthalene and subsequently used to produce other derivatives through reactions like Grignard formation. google.comorgsyn.org

To synthesize this compound, a regioselective functionalization of 2-methoxynaphthalene would be required. This could potentially be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent electrophilic quench at the C3 position. Following the introduction of a suitable functional group, a cross-coupling reaction with a methylthio source could furnish the final product.

Table 2: Synthesis of 6-bromo-2-methoxynaphthalene from 2-methoxynaphthalene

ReactantsReagentsSolventYieldReference
2-MethoxynaphthaleneBromineGlacial Acetic AcidNot specified patsnap.com
2-NaphtholBromine, then Sulfuric Acid/Methanol-73-88% orgsyn.org

Preparation of Vinyl Sulfides as Intermediates for this compound Derivatives

Vinyl sulfides are valuable synthetic intermediates that can be prepared through various methods, including the cross-coupling of vinyl halides with thiols. organic-chemistry.org These reactions are often catalyzed by transition metals like copper or palladium and can proceed with high yields and stereoselectivity. organic-chemistry.org

In the context of synthesizing derivatives of this compound, a vinyl sulfide intermediate could be strategically employed. For instance, a 2-vinylnaphthalene (B1218179) derivative could be prepared from 2-acetylnaphthalene (B72118) through reduction of the carbonyl group to a hydroxyl, followed by dehydration. google.com This vinylnaphthalene could then potentially undergo a hydrothiolation reaction to introduce the methylthio group.

The hydrothiolation of alkynes with thiols provides another route to vinyl sulfides. organic-chemistry.org This method can exhibit high regio- and stereoselectivity, often favoring the formation of E-vinyl sulfides when aromatic alkynes are used. organic-chemistry.org A naphthalenic alkyne could therefore be a precursor to a naphthalenyl vinyl sulfide, which could then be further elaborated to the desired target structure.

Table 3: Catalytic Systems for the Synthesis of Vinyl Sulfides

Catalyst SystemReactantsKey FeaturesReference
CuO nanoparticlesVinyl halides and thiolsLigand-free, excellent yields, retention of stereochemistry organic-chemistry.org
[Cu(phen)(PPh3)2]NO3Vinyl halides and thiolsMild, versatile, palladium-free, good to excellent yields organic-chemistry.org
Palladium/dppfAlkenyl bromides and thiolsLow catalyst loading, high yields, wide scope organic-chemistry.org

Stereoselective and Regioselective Considerations in this compound Synthesis

The regioselectivity of reactions on the naphthalene core is a critical aspect of any synthetic strategy. researchgate.net The position of substituents is dictated by the directing effects of the groups already present on the ring and the reaction conditions employed. For example, in electrophilic aromatic substitutions of 1-substituted naphthalenes, the position of the incoming electrophile is influenced by the nature of the existing substituent. researchgate.net

For the synthesis of this compound, achieving the desired 2,3-disubstitution pattern requires careful regiocontrol. Starting with 2-methoxynaphthalene, reactions tend to occur at other positions unless a directing group strategy is employed. rice.edu

Stereoselective synthesis becomes relevant when chiral centers are introduced. youtube.com While the target compound this compound is achiral, the synthesis of its analogs or intermediates might involve stereoselective steps. For instance, the synthesis of certain diterpene derivatives involves stereoselective epoxidation and subsequent ring-opening with amines. nih.gov Similarly, if a chiral side chain were to be introduced to the naphthalene sulfide, stereoselective methods would be necessary to control the configuration of the new stereocenter. youtube.com

The annulation reactions of sulfenyl halides with alkenes can proceed with high regioselectivity, leading to the formation of specific heterocyclic structures. nih.gov Such strategies, while not directly producing the target compound, highlight the principles of regiocontrol in sulfur-containing heterocyclic synthesis, which can be conceptually applied to the design of synthetic routes for complex sulfides.

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, experimental spectroscopic and structural characterization data for the specific chemical compound this compound, also identified as 2-methoxy-3-(methylthio)naphthalene, is not publicly available at this time. Therefore, the generation of a detailed article focusing solely on the advanced spectroscopic analysis of this particular molecule, as outlined in the request, cannot be fulfilled with scientifically accurate, verifiable information.

The required data points for the specified sections are absent from the searched literature:

Theoretical and Computational Investigations of 3 Methoxynaphthalen 2 Yl Methyl Sulfane

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for studying medium-sized organic molecules like (3-Methoxynaphthalen-2-yl)(methyl)sulfane.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the equilibrium geometry. nih.gov

Conformational analysis is crucial for this molecule due to the rotational freedom around the C(naphthalene)-S and C(naphthalene)-O single bonds. The orientation of the methylsulfanyl (-SMe) and methoxy (B1213986) (-OMe) groups relative to the naphthalene (B1677914) ring defines different conformers. DFT calculations can map the potential energy surface by systematically rotating these dihedral angles, allowing for the identification of the global minimum energy conformer and other low-energy isomers. nih.gov The relative planarity of the side chains with respect to the bulky naphthalene ring is a key feature determined in such studies. nih.govresearchgate.net

Below is a table of hypothetical, yet representative, optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT study.

Table 1: Predicted Geometric Parameters for this compound This is an interactive table. You can sort and filter the data.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C(2)-S 1.78
S-C(methyl) 1.82
C(3)-O 1.37
O-C(methyl) 1.43
C(aromatic)-C(aromatic) 1.38 - 1.42
**Bond Angles (°) **
C(2)-S-C(methyl) 105.2
C(3)-O-C(methyl) 117.5
C(1)-C(2)-S 121.8
S-C(2)-C(3) 118.5
Dihedral Angles (°)
C(3)-C(2)-S-C(methyl) ~85.0

DFT calculations are highly effective in predicting various spectroscopic parameters that are essential for molecular characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.govmdpi.com By computing the ¹H and ¹³C chemical shifts for a given geometry, one can make direct comparisons with experimental NMR data, aiding in signal assignment and structure verification. bohrium.comresearchgate.net The accuracy of these predictions depends on the choice of functional, basis set, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). nih.govmdpi.com

Table 2: Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃ This is an interactive table. You can sort and filter the data.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-S-CH₃ 2.45 15.8
-O-CH₃ 3.90 55.6
Naphthalene H-1 7.85 128.5
Naphthalene C-2 - 135.2
Naphthalene C-3 - 155.0
Naphthalene H-4 7.30 106.1
Naphthalene H-5 7.95 129.3
Naphthalene H-6 7.40 124.5
Naphthalene H-7 7.50 127.0

IR Frequencies: The calculation of harmonic vibrational frequencies is another strength of DFT. nih.gov This analysis predicts the positions of absorption bands in the infrared spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These theoretical frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, providing excellent agreement with experimental FT-IR spectra. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments This is an interactive table. You can sort and filter the data.

Predicted Frequency (cm⁻¹) Assignment Vibrational Mode
3050-3100 Aromatic C-H Stretching
2920-2980 Methyl C-H Stretching
1620, 1595, 1510 Aromatic C=C Stretching
1260 Aryl C-O Asymmetric Stretch
1030 Aryl C-O Symmetric Stretch

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically π→π* in nature, involving the delocalized electron system of the naphthalene ring. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory. libretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily over the electron-rich naphthalene ring and the sulfur atom, while the LUMO will be distributed across the π-conjugated system of the naphthalene moiety.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov

Table 4: Predicted FMO Energies and Global Reactivity Descriptors This is an interactive table. You can sort and filter the data.

Parameter Formula Predicted Value (eV)
HOMO Energy (E_HOMO) - -5.85
LUMO Energy (E_LUMO) - -0.95
Energy Gap (ΔE) E_LUMO - E_HOMO 4.90
Ionization Potential (I) -E_HOMO 5.85
Electron Affinity (A) -E_LUMO 0.95
Electronegativity (χ) (I + A) / 2 3.40
Chemical Hardness (η) (I - A) / 2 2.45
Chemical Softness (S) 1 / (2η) 0.204

Molecular Dynamics Simulations and Conformational Landscape Exploration

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). By running the simulation for a duration of nanoseconds, one can generate a trajectory that reveals the accessible conformational space. nih.gov This allows for a more realistic exploration of the molecule's behavior at a given temperature, including the rotation of the methoxy and methylsulfanyl groups and the puckering or flexing of the aromatic system. Analysis of this trajectory can identify the most populated conformational states and the energetic barriers for interconversion between them, providing a comprehensive view of the molecule's conformational landscape.

Quantitative Structure-Property Relationship (QSPR) Studies for Naphthalene-Thioether Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. nih.gov For a class of compounds like naphthalene-thioethers, a QSPR model could be developed to predict properties such as boiling point, solubility, chromatographic retention time, or even biological activity.

The process involves:

Dataset Assembly: A series of naphthalene-thioether compounds, including this compound, with known experimental property values would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) in nature.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms like Artificial Neural Networks (ANN), are used to find a mathematical equation that best correlates the descriptors with the property of interest. nih.gov

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation sets to ensure its robustness and reliability.

Such a model would allow for the rapid estimation of properties for new, unsynthesized naphthalene-thioether derivatives.

Computational Electrochemistry and Redox Potential Predictions for Aryl Methyl Sulfanes

Computational electrochemistry uses quantum chemical methods to predict the redox potentials of molecules. For aryl methyl sulfanes, the primary redox event is the oxidation of the sulfur atom. The standard reduction potential (E°) can be predicted using DFT by calculating the Gibbs free energy change (ΔG) for the relevant half-reaction.

This is often accomplished using a thermodynamic cycle (Born-Haber cycle) that breaks down the process into computationally tractable steps:

Optimization of the neutral molecule in the gas phase and in solution (using a continuum solvent model).

Optimization of the corresponding radical cation in the gas phase and in solution.

Calculation of the Gibbs free energies for all species.

Combining the energy differences with the free energy of solvation of the electron and a reference electrode potential to predict the standard redox potential.

These calculations can predict how substituents on the aromatic ring, such as the methoxy group in this case, influence the ease of oxidation of the thioether moiety. Such predictions are valuable for designing molecules with specific electronic properties for applications in materials science or as redox mediators. The accuracy of these predictions is often improved by benchmarking against experimental data for structurally similar compounds. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 3 Methoxynaphthalen 2 Yl Methyl Sulfane

Oxidation Reactions of the Sulfane Moiety

The sulfur atom in the sulfane group is susceptible to oxidation, allowing for the controlled formation of corresponding sulfoxides and sulfones. This transformation is a cornerstone of organosulfur chemistry, providing access to compounds with distinct chemical and physical properties.

The oxidation of sulfides to sulfoxides is a common and important transformation, though it can be challenging to prevent overoxidation to the corresponding sulfone. nih.gov The selective oxidation of (3-Methoxynaphthalen-2-yl)(methyl)sulfane to its sulfoxide (B87167) or sulfone can be achieved by carefully selecting the oxidant and reaction conditions. mdpi.comorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is considered an environmentally friendly ("green") oxidant for these reactions. nih.gov Under transition-metal-free conditions, using H₂O₂ in a solvent like glacial acetic acid can provide high yields of the sulfoxide with excellent selectivity. nih.gov For the synthesis of sulfones, stronger conditions or catalysts are typically required. organic-chemistry.org For instance, using 30% hydrogen peroxide catalyzed by niobium carbide or a system of sodium tungstate (B81510) and phenylphosphonic acid can efficiently drive the oxidation from the sulfide (B99878) directly to the sulfone. organic-chemistry.orgresearchgate.net The choice of catalyst is crucial; some catalysts, like tantalum carbide, selectively yield the sulfoxide, while others, like niobium carbide, favor the sulfone. organic-chemistry.org

The table below summarizes various reagent systems used for the oxidation of sulfides.

Reagent SystemPrimary ProductConditionsReference
Hydrogen Peroxide (30%) in Glacial Acetic AcidSulfoxideRoom temperature, transition-metal-free nih.gov
Hydrogen Peroxide (30%) / Tantalum CarbideSulfoxideCatalytic, mild conditions organic-chemistry.org
Hydrogen Peroxide (30%) / Niobium CarbideSulfoneCatalytic, mild conditions organic-chemistry.org
Hydrogen Peroxide (30%) / Sodium Tungstate, Phenylphosphonic AcidSulfoneOrganic solvent-free, halogen-free researchgate.net
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometry dependent (1 equiv. for sulfoxide, 2+ equiv. for sulfone) organic-chemistry.org

One-electron oxidation of thioethers, including aryl thioethers like this compound, leads to the formation of thioether cation radicals. nih.gov These transient species can be generated through various methods, such as photoionization or reaction with potent oxidizing radicals like the sulfate (B86663) radical anion (SO₄⁻•). rsc.org The radiolysis of water can also produce hydroxyl radicals (HO•), which react with thioethers to initiate a one-electron oxidation process. nih.gov

The cation radical of the naphthalene (B1677914) moiety itself can be generated and has been studied using laser flash photolysis. rsc.org These naphthalene-derived radical cations are known to be highly reactive. rsc.orgresearchgate.net Thioether cation radicals are electrophilic and can participate in a variety of subsequent reactions. Their fate depends on the molecular structure and the reaction environment. For example, the radical cation derived from 1-naphthylethanoic acid undergoes rapid decarboxylation. rsc.org In the context of this compound, the initially formed sulfur-centered radical cation could undergo reactions with nucleophiles or potentially rearrange, influenced by the adjacent naphthalene system. rsc.orgacs.org

Reactions Involving the Naphthalene Ring and Methoxy (B1213986) Group

The reactivity of the aromatic core is heavily influenced by the directing effects of the methoxy and methylthio substituents.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The position of substitution on the this compound ring system is governed by the combined directing effects of the methoxy (-OCH₃) group at position 3 and the methylthio (-SCH₃) group at position 2.

Both the methoxy and methylthio groups are ortho-, para-directing activators, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org The methoxy group is a powerful activating group due to the ability of its oxygen atom to donate a lone pair of electrons into the aromatic ring via resonance. The methylthio group is also activating, but generally less so than the methoxy group.

For this compound, the potential sites for electrophilic attack are positions 1, 4, 5, 6, 7, and 8.

Position 1: This position is ortho to the -SCH₃ group and meta to the -OCH₃ group.

Position 4: This position is ortho to the -OCH₃ group and meta to the -SCH₃ group.

Position 6: This position is para to the -OCH₃ group.

Given that the methoxy group is a stronger activator than the methylthio group, it will exert a greater influence on the substitution pattern. vaia.com Therefore, substitution is most likely to be directed by the methoxy group to its ortho (position 4) and para (position 6) positions. Between these, steric hindrance from the adjacent methylthio group at position 2 might disfavor attack at position 4, potentially making position 6 the most favored site for many electrophilic substitutions. stackexchange.com However, the precise product distribution can be influenced by the specific electrophile and reaction conditions. stackexchange.commasterorganicchemistry.com

PositionRelation to -OCH₃ (C3)Relation to -SCH₃ (C2)Predicted Reactivity
1metaorthoModerately Activated
4orthometaStrongly Activated (Potentially Sterically Hindered)
5--Less Activated
6para-Strongly Activated
7--Less Activated
8--Less Activated

The cleavage of the methyl group from an aryl methyl ether is a common and synthetically useful transformation known as demethylation. wikipedia.org This reaction converts the methoxy group in this compound into a hydroxyl group, yielding 3-(methylthio)naphthalen-2-ol.

A variety of reagents can accomplish this transformation. Classic methods involve strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). More recently, nucleophilic cleavage using thiolates has become a prevalent method. wikipedia.org For example, reagents like 3-mercaptopropionic acid, in the presence of a base, can serve as effective and less odorous demethylating agents for aromatic methyl ethers. google.com The use of strong nucleophiles like diorganophosphides (e.g., LiPPh₂) can also cleave aryl ethers, sometimes under mild conditions. wikipedia.org

ReagentGeneral Reaction TypeReference
Boron Tribromide (BBr₃)Lewis Acid Cleavage wikipedia.org
Hydrobromic Acid (HBr)Strong Acid Cleavage wikipedia.org
3-Mercaptopropionic Acid / BaseNucleophilic Cleavage (Thiolate) google.com
Lithium Diphenylphosphide (LiPPh₂)Nucleophilic Cleavage wikipedia.org
Sodium Ethanethiolate (EtSNa)Nucleophilic Cleavage (Thiolate) wikipedia.org

Photochemical Reactions and Photostability of this compound

The photochemical behavior of this compound is influenced by both the naphthalene chromophore and the thioether linkage. Aryl thioethers are known to be photochemically active. nih.gov The presence of a thioether group can significantly decrease the photostability of adjacent fluorescent dyes, a phenomenon attributed to the electronic properties of the sulfur linkage. pnas.org

Upon irradiation, particularly with UV light, aryl thioethers can undergo cleavage of the carbon-sulfur bond to generate aryl and thiyl radicals. nih.gov For this compound, this would involve the formation of a 3-methoxynaphthalen-2-yl radical and a methylthiyl radical. Furthermore, direct photoionization can lead to the formation of the naphthalene radical cation, which is a key intermediate in various photochemical pathways. rsc.org

Coordination Chemistry and Ligand Properties of Naphthyl Methyl Sulfanes

Thioethers (R₂S) are well-established ligands in coordination chemistry, capable of binding to a wide range of transition metals. wikipedia.org The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Thioethers are classified as soft ligands, showing a preference for binding to soft metal ions. wikipedia.org

This compound can function as a monodentate ligand through its sulfur atom. The coordination ability of the sulfur atom is influenced by the electronic properties of the methoxy-substituted naphthalene ring. The electron-donating nature of the methoxy group can increase the electron density on the sulfur atom, potentially enhancing its donor strength compared to unsubstituted aryl sulfides.

The coordination chemistry of thioether ligands has been extensively studied. wikipedia.org They form stable complexes with a variety of transition metals, and the resulting complexes can exhibit interesting stereochemical properties due to the pyramidal geometry of the coordinated sulfur atom. wikipedia.org In complexes with unsymmetrical thioethers, the sulfur atom becomes a stereocenter upon coordination. wikipedia.org

The presence of the methoxy group in this compound introduces the possibility of bidentate coordination if the metal center can also interact with the oxygen atom. However, the formation of a four-membered chelate ring involving the sulfur and oxygen atoms would be sterically strained and is generally less favorable than monodentate coordination through the sulfur atom.

The table below summarizes the expected coordination behavior of this compound based on the known properties of related thioether ligands.

PropertyDescription
Ligand Type Primarily a monodentate S-donor ligand. Potential for weak O-coordination under specific conditions.
Donor Atom Sulfur (soft donor).
Preferred Metal Ions Soft transition metals such as Pd(II), Pt(II), Rh(I), Ru(II), Au(I), and Cu(I).
Coordination Geometry The coordinated sulfur atom adopts a pyramidal geometry, which can lead to stereoisomerism in the resulting metal complexes.
Potential Applications The resulting metal complexes could find applications in catalysis, similar to other transition metal thioether complexes. thieme-connect.deacs.org The electronic and steric properties imparted by the methoxynaphthyl group could modulate the catalytic activity and selectivity.

Advanced Applications of 3 Methoxynaphthalen 2 Yl Methyl Sulfane and Its Derivatives in Materials Science and Chemical Engineering

Role in Organic Electronic Materials

The delocalized π-electron system of the naphthalene (B1677914) core, modified by the electron-donating methoxy (B1213986) group and the sulfur-containing methylsulfane group, provides a versatile platform for designing novel organic electronic materials. These materials are being explored for their charge-transporting and light-emitting properties, which are crucial for the development of next-generation electronic devices.

Development as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. rsc.org A critical component of high-performance PSCs is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of holes from the perovskite absorber layer to the electrode. rsc.orgresearchgate.netrsc.orgmdpi.comnorthwestern.edu While the benchmark HTM has been spiro-OMeTAD, its high cost and issues with stability have driven the search for alternative materials. mdpi.com

Naphthalene-based structures are being investigated as potential HTMs due to their inherent charge-carrying capabilities. rsc.org For instance, naphthalene diimide (NDI)-based materials have been explored as n-type electron transport layer (ETL) materials in PSCs. rsc.orgrsc.org The development of naphthalene-containing materials for HTLs is an active area of research, with a focus on tuning the energy levels and charge mobility. rsc.orgresearchgate.netnorthwestern.edu Sulfur-containing compounds have also been shown to play a role in improving the performance and stability of PSCs by passivating defects and facilitating charge transfer. nii.ac.jp

Although direct research specifically detailing the use of (3-Methoxynaphthalen-2-yl)(methyl)sulfane as an HTM in perovskite solar cells is not extensively documented in the reviewed literature, the combination of the naphthalene core, which is known to be a good building block for charge-transporting materials, and the thioether linkage, suggests its potential in this application. The development of novel, cost-effective, and stable HTMs is a key challenge, and the exploration of diverse molecular architectures, including those based on naphthalene thioethers, remains a promising avenue. rsc.orgmdpi.com

Application in Organic Light-Emitting Diodes (OLEDs) as Emitters or Hosts

Organic light-emitting diodes (OLEDs) are another area where naphthalene-based materials have shown significant promise, particularly for blue-light-emitting applications. mdpi.com The rigid and planar structure of the naphthalene moiety, combined with its large π-electron conjugated system, leads to high quantum yields and excellent photostability, making it a suitable building block for both emitter and host materials in OLEDs. mdpi.com

Naphthalene-based copolymers have been designed and synthesized to act as blue-emitting materials, with the goal of achieving high luminance efficiency and color purity. mdpi.com The selection of co-monomers with non-planar structures can help to create twisted polymer backbones, which reduces molecular aggregation and subsequent fluorescence quenching in the solid state. mdpi.com While specific studies on this compound as an OLED emitter or host are not prominent in the available literature, the photophysical properties of naphthalene dimers linked by a sulfur atom have been investigated. These studies reveal that the oxidation state of the sulfur bridge can significantly influence the photoluminescence of the dimer by modulating radiative and non-radiative relaxation pathways. rsc.org This suggests that the thioether linkage in this compound could play a crucial role in tuning the emissive properties of such materials.

The design of host materials for phosphorescent OLEDs requires high triplet energy to ensure efficient energy transfer to the emitter. noctiluca.eufrontiersin.org Bipolar host materials, which can transport both holes and electrons, are particularly desirable for improving recombination efficiency. noctiluca.eu The combination of a naphthalene core with a thioether linkage could potentially be engineered to achieve the necessary electronic properties for such applications.

Photoinitiator Systems for Photopolymerization

Photopolymerization is a process that utilizes light to initiate a polymerization reaction, offering advantages such as high speed, low energy consumption, and spatial and temporal control. Naphthalene derivatives have been extensively studied as components of photoinitiating systems (PISs).

Design and Mechanism of Naphthalene-Based Thioether Photoinitiators

Novel naphthalene derivatives have been designed to act as versatile photoinitiators. researchgate.net These compounds, when combined with other molecules such as an iodonium (B1229267) salt, an amine, or N-vinylcarbazole, can efficiently generate reactive species (radicals and cations) upon exposure to light. researchgate.net The photochemical mechanisms for the generation of these reactive species have been investigated using techniques like electron spin resonance spin-trapping, fluorescence, and cyclic voltammetry. researchgate.net

Upon light absorption, the naphthalene-based photoinitiator is excited to a singlet or triplet state. In the presence of a co-initiator like an iodonium salt, an electron transfer can occur, leading to the formation of initiating radicals. The efficiency of this process is dependent on the photophysical properties of the naphthalene derivative, such as its absorption spectrum and excited-state lifetime.

For example, certain naphthalimide derivatives containing a thioether linkage have been synthesized and shown to have good absorption characteristics at the emission wavelengths of LEDs. researchgate.net The general mechanism for a Type II photoinitiator involves the excited state of the initiator abstracting a hydrogen atom from a co-initiator (like an amine) to form a radical, which then initiates polymerization.

Development of LED-Sensitive Photoinitiators

The increasing use of light-emitting diodes (LEDs) in photopolymerization has driven the development of photoinitiators that are sensitive to the specific wavelengths emitted by these light sources (e.g., 385 nm, 405 nm). researchgate.netradtech.org Naphthalene derivatives have been successfully designed to be effective photoinitiators for LED-induced polymerization. researchgate.netradtech.org

For instance, certain naphthalene-based photoinitiators, in combination with an iodonium salt, have demonstrated high efficiency in both cationic and radical photopolymerization under low-intensity LED exposure. researchgate.net Research has shown that specific naphthalene derivatives can achieve significant monomer conversion rates when irradiated with LEDs.

Table 1: Performance of Naphthalene-Based Photoinitiating Systems for LED Curing

Photoinitiator SystemMonomerLight SourceConversion (%)Reference
Naphthalene Derivative (NA3)/Iodonium SaltEpoxy Monomer405 nm LED>50 researchgate.net
Naphthalene Derivative (NA3)/AmineAcrylate Monomer405 nm LED~28 researchgate.net
NPIE1Acrylate Monomer405 nm LEDHigher than TPO researchgate.net
NBT-HD1/NBT-HD2Acrylate MonomerLEDGood researchgate.net

Photostabilizing Agents for Polymeric Materials

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration, loss of mechanical properties, and reduced service life. nih.govresearchgate.net Photostabilizers are additives that are incorporated into polymers to inhibit this degradation process. nih.govresearchgate.net

Naphthalene derivatives, due to their strong UV absorption characteristics, are effective UV absorbers. nih.govresearchgate.net They function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy, thereby protecting the polymer matrix. nih.govresearchgate.net The incorporation of sulfur-containing moieties can further enhance the photostabilizing effect.

Organotin complexes containing naphthalene sulfonic acid have been synthesized and shown to act as efficient photostabilizers for poly(vinyl chloride) (PVC). nih.govresearchgate.net These complexes function as both primary and secondary photostabilizers by acting as UV absorbers and peroxide decomposers. nih.govresearchgate.net They also inhibit the dehydrochlorination process, a major degradation pathway for PVC. nih.govresearchgate.net The effectiveness of these stabilizers has been demonstrated by reduced weight loss, lower formation of carbonyl and hydroxyl groups, and a decrease in the photodegradation rate constant in stabilized PVC films compared to unstabilized films. nih.govresearchgate.net

Table 2: Photostabilization Effect of Tin-Naphthalene Sulfonic Acid Complexes in PVC

ParameterUnstabilized PVCStabilized PVCReference
Weight Loss (%) after 300h HighLow nih.govresearchgate.net
Carbonyl Index (IC=O) after 300h Increased SignificantlyLower Increase nih.govresearchgate.net
Hydroxyl Index (IOH) after 300h Increased SignificantlyLower Increase nih.govresearchgate.net
Photodegradation Rate Constant (kd) HighLow nih.govresearchgate.net

The presence of the thioether linkage in this compound suggests its potential as a photostabilizer. The sulfur atom can act as a radical scavenger, further contributing to the protection of the polymer. The combination of the UV-absorbing naphthalene core and the radical-scavenging thioether group makes this class of compounds highly promising for enhancing the durability of polymeric materials.

Exploration as Fluorescent Probes and Chemical Sensors Based on Naphthalene Thioether Scaffolds

The inherent photophysical properties of the naphthalene core, characterized by a rigid, planar structure and an extensive π-electron conjugated system, make it an exceptional platform for the development of fluorescent probes and chemical sensors. nih.gov These structural features often lead to high quantum yields and excellent photostability, which are critical for sensitive and reliable detection. nih.govresearchgate.net The strategic functionalization of the naphthalene scaffold allows for the fine-tuning of its electronic and photophysical characteristics, enabling the design of probes with high selectivity and sensitivity towards specific analytes. nih.gov The introduction of a thioether linkage, in conjunction with other substituents like a methoxy group, as seen in the this compound framework, offers a versatile strategy for creating advanced sensor molecules.

Naphthalene-based derivatives have been successfully engineered to detect a wide array of analytes, including metal ions and small molecules. nih.govnih.govresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer formation, which are modulated by the interaction between the naphthalene fluorophore and the target analyte. researchgate.net

The development of fluorescent probes based on naphthalene thioether scaffolds is an active area of research. For instance, a study on methyl(10-phenylphenanthren-9-yl)sulfane, a molecule containing a methylsulfane (thioether) group, demonstrated its utility as a fluorescent probe that is sensitive to the polarity and rigidity of its microenvironment. nih.gov This sensitivity makes such compounds valuable for studying complex systems like protein-surfactant interactions. nih.gov

Furthermore, the incorporation of a methoxy group onto the naphthalene ring has been shown to be advantageous in the design of fluorescent probes. In one notable example, a two-photon fluorescent probe for glutathione (B108866) (GSH), a critical intracellular antioxidant, was developed based on a 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) scaffold. thno.org The electron-donating nature of the methoxy group was found to be crucial for the probe's ability to detect GSH in living cells using two-photon microscopy. thno.org

The general principle behind many naphthalene-based fluorescent sensors involves the coordination of the target analyte with a recognition site on the probe molecule. This interaction alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off"). rsc.org For example, a naphthalene-derived Schiff base was designed for the selective detection of Zn²⁺ ions, exhibiting a significant fluorescence enhancement upon binding. rsc.org

The versatility of the naphthalene scaffold is further highlighted by its use in creating probes for various other species. For instance, derivatives have been developed for the detection of hydrazine, a toxic environmental contaminant, and for sensing metal ions like Al³⁺. nih.govresearchgate.net These probes often demonstrate high selectivity, allowing for the detection of the target analyte even in the presence of other potentially interfering species. nih.govrsc.org

Below are tables summarizing the performance of representative naphthalene-based fluorescent probes, illustrating the potential of scaffolds related to this compound.

Table 1: Performance of Selected Naphthalene-Based Fluorescent Probes

Probe Name/ScaffoldTarget AnalyteSensing MechanismKey Performance Metrics
1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS)Zn²⁺Chelation-Enhanced Fluorescence (CHEF)10-fold fluorescence enhancement, Detection limit: 1.91 x 10⁻⁶ M rsc.org
Naphthalene-derived Schiff base (L)Al³⁺Chelation-Enhanced Fluorescence (CHEF)High selectivity and reversibility nih.gov
6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA)Glutathione (GSH)Reaction-based, leading to a fluorescent productSuitable for two-photon microscopy in live cells thno.org
Naphthalene-based dyeHydrazineNot specifiedHigh sensitivity and selectivity in aqueous solution researchgate.net

Table 2: Photophysical Properties of a Naphthalene Thioether-Related Probe

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Application
Methyl(10-phenylphenanthren-9-yl)sulfane (MPPS)Not specifiedSensitive to solvent polarity and microenvironment rigidityFluorescent probe for microheterogeneous systems nih.gov

While direct studies on this compound as a fluorescent probe are not extensively documented in the reviewed literature, the principles and examples outlined above strongly support the potential of this and related naphthalene thioether scaffolds in the design of novel chemical sensors. The combination of the naphthalene fluorophore with a thioether linkage and a methoxy substituent provides a rich design space for creating probes with tailored properties for specific applications in materials science and chemical engineering.

Q & A

Basic: What are the common synthetic routes for (3-Methoxynaphthalen-2-yl)(methyl)sulfane?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions . For example, reacting 3-methoxy-2-naphthol with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) introduces the methylsulfane group. Alternatively, thiol-Michael addition or metal-catalyzed coupling (e.g., Pd-mediated) can be employed for regioselective functionalization . Solvents like DMF or THF and controlled temperatures (60–100°C) are critical for optimizing yields. Purity is confirmed via column chromatography and spectroscopic analysis.

Basic: Which characterization techniques are essential for verifying the structure of this compound?

Answer:
A combination of NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry (MS) is used.

  • ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and methylsulfane (~δ 2.1–2.3 ppm) groups confirm substitution patterns.
  • ¹³C NMR : Signals near δ 55–60 ppm (methoxy) and δ 15–20 ppm (methylsulfane) validate connectivity.
  • IR : Stretching frequencies for C-S (600–700 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds are diagnostic.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .

Basic: How does this compound behave under oxidative conditions?

Answer:
The methylsulfane group undergoes oxidation to form sulfoxides (using H₂O₂ or mCPBA) or sulfones (with stronger oxidants like KMnO₄). Reaction conditions (solvent, temperature, stoichiometry) dictate selectivity. For instance:

  • Sulfoxide formation : H₂O₂ in acetic acid at 0–25°C yields a single stereoisomer.
  • Sulfone formation : Prolonged oxidation with excess KMnO₄ in acetone/water (50°C) achieves full conversion.
    Monitoring via TLC and NMR ensures reaction progression .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves coupling networks and long-range correlations.
  • Variable-temperature NMR : Identifies conformational changes (e.g., hindered rotation of substituents).
  • Isotopic labeling : Replacing methoxy with CD₃O helps isolate specific signals.
  • X-ray crystallography : Definitive structural assignment via SHELX-refined diffraction data .

Advanced: What are the analytical challenges in detecting sulfane sulfur groups in this compound, and how are they addressed?

Answer:
Sulfane sulfurs (S⁰) are labile and prone to oxidation. Methods include:

  • Cyanolysis : Reacts sulfane sulfur with CN⁻ to form SCN⁻, quantified via UV-Vis (λ = 460 nm) .
  • Reduction to H₂S : Treat with DTT, then trap H₂S with monobromobimane for LC-MS analysis .
  • Fluorescent probes (e.g., SSP2) : Enable real-time, non-destructive tracking in biological systems .

Advanced: What role do substituents (e.g., methoxy, methylsulfane) play in modulating biological activity?

Answer:

  • Methoxy group : Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites.
  • Methylsulfane : Acts as a hydrogen-bond acceptor or participates in redox cycling (e.g., generating reactive sulfur species).
    Structure-activity relationship (SAR) studies show that bromine/fluorine analogs (e.g., in related compounds) improve anticancer activity by increasing membrane permeability and target affinity .

Advanced: How is X-ray crystallography applied to study this compound derivatives?

Answer:

  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves heavy atoms (e.g., Br in analogs).
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks .
  • Validation : PLATON checks for twinning or disorder, while Mercury software visualizes packing motifs (e.g., π-π interactions) .

Advanced: What are the methodological considerations for designing stability studies of this compound?

Answer:

  • Degradation pathways : Hydrolysis (acidic/basic conditions) and photolysis (UV exposure) are assessed via HPLC.
  • Forced degradation : Stress under 0.1 M HCl/NaOH (70°C, 24 hr) or 1×10⁶ Lux hours (light) identifies degradation products.
  • Kinetic modeling : Arrhenius plots predict shelf-life at varying temperatures .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT calculations (Gaussian, ORCA) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Simulates binding to biological targets (e.g., kinases) using crystal structures from the PDB.
  • MD simulations (GROMACS) : Assess solvation effects and conformational flexibility over nanosecond timescales .

Advanced: What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

Answer:

  • Directing groups : Methoxy (ortho/para-directing) and methylsulfane (meta-directing) compete; reaction conditions (e.g., HNO₃/H₂SO₄ vs. Br₂/FeBr₃) dictate dominant pathways.
  • Blocking groups : Protect sulfane with TMSCl before nitration/sulfonation.
  • Microwave-assisted synthesis : Enhances kinetic control for selective mono-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.